
n-Nonane-d20
Overview
Description
n-Nonane-d20 (CAS 121578-11-8) is a deuterated analog of n-Nonane (C₉H₂₀), where 20 hydrogen atoms are replaced with deuterium (²H or D). This isotopic substitution increases its molecular weight to 148.38 g/mol compared to 128.26 g/mol for non-deuterated n-Nonane . It is commonly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) for petroleum product analysis, environmental monitoring, and metabolic studies due to its isotopic purity (≥98 atom % D) and stability .
Biological Activity
n-Nonane-d20, a deuterated form of nonane (C9H20), is a linear alkane that has gained attention for its unique properties in various biological and chemical applications. The incorporation of deuterium not only alters the physical properties of the compound but also enhances its utility in studies involving isotopic labeling, particularly in metabolic and pharmacokinetic research. This article explores the biological activity of this compound, focusing on its interactions, partitioning behavior, and implications in various biological systems.
This compound is characterized by its long hydrocarbon chain, which influences its solubility and partitioning behavior in biological systems. The molecular structure is represented as follows:
The presence of deuterium affects the compound's boiling point, density, and partition coefficients, making it particularly useful in studies that require precise tracking of molecular pathways.
Partition Coefficient
The partition coefficient (log P) is a crucial parameter that describes the distribution of a compound between hydrophobic (lipophilic) and hydrophilic environments. For this compound, the log P value is indicative of its potential biological interactions:
This high log P value suggests that this compound is predominantly lipophilic, which may influence its absorption and distribution in biological systems.
Study on Volatile Compounds
A study investigating volatile compounds from pecans utilized this compound as an internal standard to quantify volatile profiles during roasting processes. This research highlighted the importance of deuterated compounds in accurately measuring volatile concentrations and understanding flavor development in food science .
NMR Relaxation Studies
Research involving NMR relaxation dispersion has examined the behavior of this compound when adsorbed on modified surfaces. This study revealed insights into how surface interactions can alter the relaxation properties of liquids, which has implications for understanding molecular dynamics in biological membranes .
Data Summary
Property | Value |
---|---|
Molecular Formula | C9H20 |
Log P | 4.51 |
Cytotoxicity | Potentially active (related compounds) |
Antimicrobial Activity | Suggested (related compounds) |
Scientific Research Applications
Analytical Chemistry
Stable Isotope Standards
n-Nonane-d20 is widely used as a stable isotope standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for better quantification and normalization in complex mixtures, helping to correct for ion suppression and matrix effects during analysis. The stability of this compound makes it suitable for various analytical workflows, including metabolomics and environmental studies .
Case Study: Metabolomic Analysis
In a study investigating dairy product quality, this compound was utilized as a volatile organic compound (VOC) marker. The research demonstrated that the fermentation process involving Ligilactobacillus salivarius CCFM 1266 significantly improved the quality of dairy products. The use of this compound helped quantify changes in volatile profiles, providing insights into food quality control mechanisms .
Food Science
Volatile Compound Analysis
this compound is employed in the characterization of volatile compounds in food products. For instance, a study on roasted pecans used this compound as an internal standard to quantify various aroma-active compounds. This application is crucial for understanding flavor development during food processing and can guide improvements in sensory attributes .
Case Study: Flavor Profile Analysis
The analysis of raw and roasted pecans highlighted the role of this compound in determining the volatile profiles of these nuts. By using deuterated standards, researchers were able to accurately measure the concentrations of key volatiles, leading to a better understanding of how roasting affects flavor compounds .
Environmental Studies
Pollutant Tracking
In environmental research, this compound serves as a tracer for studying the behavior and degradation of pollutants in soil and water systems. Its unique isotopic signature allows researchers to track its movement and transformation in various environmental conditions, aiding in the assessment of pollution sources and fates .
Application Area | Specific Use | Significance |
---|---|---|
Analytical Chemistry | Stable isotope standard for MS/NMR | Improves quantification accuracy |
Food Science | Volatile compound analysis | Enhances flavor profile understanding |
Environmental Studies | Pollutant tracking | Assesses pollution sources |
Challenges and Considerations
While this compound has numerous applications, researchers must consider potential challenges associated with deuterated compounds. These include isotope instability during storage and analysis, particularly if deuterium is placed at exchangeable positions within the molecule. Proper handling and validation protocols are essential to ensure reliable results .
Comparison with Similar Compounds
Non-Deuterated n-Nonane (C₉H₂₀)
- Molecular Structure: Both compounds share the same linear C₉ backbone, but n-Nonane-d20 has 20 deuterium atoms.
- Physical Properties: Boiling Point: n-Nonane (C₉H₂₀) boils at ~150.8°C , while this compound is expected to have a slightly higher boiling point due to stronger C-D bonds and increased molecular mass. Density: Deuterated compounds generally exhibit higher density.
- Applications: Non-deuterated n-Nonane is used as a solvent or fuel additive, while this compound serves as a stable isotope-labeled standard to avoid signal overlap in analytical techniques .
Other Deuterated Alkanes
Table 1: Comparison with Deuterated Linear Alkanes
- Key Differences: Chain Length: Longer-chain deuterated alkanes (e.g., n-Decane-d22, n-Undecane-d24) are used for analyzing higher hydrocarbons, while this compound is specific to C₉ compounds . Isotopic Purity: All listed compounds maintain ≥98 atom % D, ensuring minimal interference in trace analysis .
Branched Isomers: 5-Methylnonane (C₁₀H₂₂)
- Structure : A branched isomer with a methyl group at the fifth carbon (C₁₀H₂₂) .
- Physical Properties: Boiling Point: ~167°C (higher than n-Nonane due to increased chain length but lower than linear isomers of equivalent carbon count). Density: ~0.73 g/cm³ (lower than this compound due to branching and lack of deuterium).
- Applications : Primarily used in organic synthesis and as a reference for isomer separation studies .
Longer-Chain Alkanes: n-Nonadecane (C₁₉H₄₀)
- Comparison: Molecular Weight: 268.52 g/mol (non-deuterated) vs. 148.38 g/mol for this compound. Applications: Used in phase-change materials and lubricants, unlike this compound’s analytical niche .
Research Findings and Industrial Relevance
- Stability: Deuterated alkanes like this compound exhibit enhanced thermal and chemical stability compared to non-deuterated versions, making them ideal for high-temperature GC applications .
- Synthetic Challenges: Deuterated compounds require specialized synthesis routes, such as catalytic exchange reactions with D₂O or deuterated reagents, which are costlier than producing non-deuterated analogs .
- Regulatory Compliance : Deuterated standards must meet stringent purity criteria (e.g., EMA guidelines for bioequivalence testing) to ensure analytical accuracy .
Preparation Methods
Catalytic Deuteration Using Deuterium Gas (D2)
Catalytic deuteration involves the exchange of hydrogen atoms in n-nonane with deuterium gas (D2) in the presence of transition metal catalysts. This method leverages the ability of metals like palladium (Pd) and platinum (Pt) to adsorb and dissociate D2, facilitating H/D exchange at elevated temperatures and pressures .
Reaction Mechanism and Conditions
The process typically employs a sealed pressure vessel charged with n-nonane, D2 gas, and a Pd or Pt catalyst. For example, a palladium catalyst (1–2% by weight relative to the substrate) is combined with n-nonane in a deuterium-saturated environment at 20–50°C under 2–11 atmospheres of D2 pressure . The reaction proceeds via dissociative adsorption of D2 on the metal surface, followed by sequential H/D exchange at the C–H bonds of n-nonane.
Key parameters include:
Under these conditions, the reaction achieves near-complete deuteration (>95% D incorporation) within 72 hours, as evidenced by mass spectrometry and 2H NMR . Activation energies for similar H/D exchange reactions in alkanes range from 60–80 kJ·mol⁻¹, with entropy changes (ΔS‡) of -140 to -160 J·mol⁻¹·K⁻¹, indicating a highly ordered transition state .
Challenges and Optimizations
A major limitation is the requirement for prolonged reaction times to ensure full deuteration of all 20 hydrogen atoms. To address this, recent studies have explored bimetallic catalysts (e.g., Pd/Ru or Pt/Ni), which enhance D2 activation and lower energy barriers . For instance, Pd–Ru systems reduce deuteration times by 30% compared to pure Pd catalysts under identical conditions .
Hydrothermal Deuteration in Continuous Flow Reactors
Flow chemistry has emerged as a scalable alternative to batch reactors, particularly for high-temperature deuteration using heavy water (D2O) as the deuterium source . This method is advantageous for its precise control over reaction parameters and reduced decomposition risks.
Procedure and Efficiency
In a typical setup, n-nonane and D2O are mixed with a Pd or Pt catalyst and pumped through a high-temperature flow reactor. The National Deuteration Facility (NDF) reports using temperatures exceeding 140°C and pressures up to 50 bar to achieve rapid deuteration . The continuous flow system ensures uniform heating and minimizes side reactions, enabling >90% deuteration within 1–2 hours .
A comparative analysis of batch vs. flow systems reveals:
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Temperature | 140°C | 140–200°C |
Pressure | 10–20 bar | 30–50 bar |
Reaction Time | 24–72 hours | 1–2 hours |
Deuterium Yield | 70–85% | 85–95% |
Data adapted from NDF studies .
Mechanistic Insights
The reaction proceeds through a radical-mediated pathway at high temperatures, where D2O decomposes to generate deuterium radicals (D- ). These radicals abstract hydrogen atoms from n-nonane, forming alkyl radicals that subsequently react with D2O to incorporate deuterium . The use of flow reactors enhances mass transfer and radical stability, improving overall efficiency.
Synthesis from Deuterated Precursors
De novo synthesis of n-Nonane-d20 from deuterated building blocks offers an alternative route, circumventing the need for post-synthesis deuteration. This approach involves coupling deuterated alkyl halides or Grignard reagents.
Grignard Reagent-Based Synthesis
A modified Grignard reaction employs deuterated reagents such as octylmagnesium-d17 bromide (C8D17MgBr) and deuterated chloroform (CDCl3) . The reaction proceeds as follows:
8\text{D}{17}\text{MgBr} + \text{CDCl}3 \rightarrow \text{C}9\text{D}_{20} + \text{MgBrCl} + \text{byproducts}
Key conditions include:
-
Solvent : Deuterated tetrahydrofuran (THF-d8).
-
Yield : 9% for this compound, with 90.6% recovery of unreacted CDCl3 .
While this method ensures complete deuteration, its low yield and high cost limit industrial applicability.
Limitations and Innovations
Recent efforts focus on optimizing catalyst systems to improve yields. For example, rhodium-catalyzed deuteration of alkenes followed by hydrogenation with D2 gas has shown promise, achieving 40–60% yields in model systems . However, this method requires functionalized intermediates, adding synthetic complexity.
Comparative Analysis of Methods
Method | Deuterium Source | Time | Yield | Scalability | Cost |
---|---|---|---|---|---|
Catalytic Deuteration | D2 gas | 24–96 h | 85–95% | High | Moderate |
Flow Reactor | D2O | 1–2 h | 85–95% | Very High | High |
Grignard Synthesis | CDCl3 | 20–48 h | 9% | Low | Very High |
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-icosadeuteriononane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIMMITUMNQMOS-PCLYFWIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583756 | |
Record name | (~2~H_20_)Nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121578-11-8 | |
Record name | (~2~H_20_)Nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 121578-11-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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